molecular formula C17H15N3O2 B2887034 N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide CAS No. 2034561-07-2

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide

Cat. No.: B2887034
CAS No.: 2034561-07-2
M. Wt: 293.326
InChI Key: MIOJFPIRAFDGFZ-UHFFFAOYSA-N
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Description

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide is a complex organic compound that features a furan ring, a pyridine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 6-(furan-3-yl)pyridin-3-ylmethanol, which is then reacted with 2-(pyridin-3-yl)acetyl chloride in the presence of a base such as triethylamine to form the final product. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Catalysts: None typically required, but sometimes Lewis acids can be used to enhance the reaction rate

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This might involve:

    Continuous flow reactors: to maintain consistent reaction conditions

    Automated purification systems: such as high-performance liquid chromatography (HPLC)

    Green chemistry principles: to minimize waste and use of hazardous solvents

Chemical Reactions Analysis

Types of Reactions

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridine rings can be reduced to piperidine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Furanone derivatives

    Reduction: Piperidine derivatives

    Substitution: Halogenated pyridine derivatives

Scientific Research Applications

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Materials Science: Explored for its potential in creating novel organic materials with specific electronic properties.

Mechanism of Action

The mechanism by which N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets often include:

    Neuroreceptors: Such as GABA or NMDA receptors

    Enzymes: Involved in metabolic pathways

The pathways involved can include inhibition or activation of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(pyridin-2-yl)acetamide
  • N-((6-(furan-3-yl)pyridin-2-yl)methyl)-2-(pyridin-3-yl)acetamide

Uniqueness

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide is unique due to its specific arrangement of functional groups, which can confer distinct electronic properties and reactivity profiles compared to its analogs. This uniqueness makes it a valuable compound for targeted research applications.

Properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c21-17(8-13-2-1-6-18-9-13)20-11-14-3-4-16(19-10-14)15-5-7-22-12-15/h1-7,9-10,12H,8,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOJFPIRAFDGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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